Cas no 68206-05-3 (Pyridazine, 4-chloro-3,6-dimethyl-)

Technical Introduction: Pyridazine, 4-chloro-3,6-dimethyl- 4-Chloro-3,6-dimethylpyridazine is a halogenated pyridazine derivative characterized by its chloro and methyl substituents at the 4, 3, and 6 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structured pyridazine core offers reactivity for further functionalization, while the chloro and methyl groups enhance its utility in cross-coupling and substitution reactions. The compound's defined molecular architecture ensures consistent performance in heterocyclic chemistry applications. Suitable for research and industrial use, it is typically handled under controlled conditions due to its reactivity. Purity and stability are critical for optimal results in synthetic workflows.
Pyridazine, 4-chloro-3,6-dimethyl- structure
68206-05-3 structure
Product Name:Pyridazine, 4-chloro-3,6-dimethyl-
CAS No:68206-05-3
MF:C6H7ClN2
MW:142.586179971695
CID:5232363
PubChem ID:12440099
Update Time:2025-06-12

Pyridazine, 4-chloro-3,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyridazine, 4-chloro-3,6-dimethyl-
    • 4-Chloro-3,6-dimethylpyridazine
    • Inchi: 1S/C6H7ClN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3
    • InChI Key: LUJVEGDCPRBRME-UHFFFAOYSA-N
    • SMILES: C1(C)=NN=C(C)C=C1Cl

Computed Properties

  • Exact Mass: 142.0297759g/mol
  • Monoisotopic Mass: 142.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 25.8Ų

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Additional information on Pyridazine, 4-chloro-3,6-dimethyl-

Introduction to 4-Chloro-3,6-dimethylpyridazine (CAS No. 68206-05-3)

4-Chloro-3,6-dimethylpyridazine, with the CAS number 68206-05-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a chlorine atom and two methyl groups at specific positions imparts unique chemical and biological properties to this molecule.

The chemical structure of 4-chloro-3,6-dimethylpyridazine is characterized by a pyridazine ring with a chlorine atom at the 4-position and methyl groups at the 3 and 6 positions. This arrangement influences its reactivity and stability, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's aromatic nature and functional groups provide a platform for diverse chemical transformations, enhancing its utility in synthetic chemistry.

In recent years, 4-chloro-3,6-dimethylpyridazine has been extensively studied for its potential applications in drug discovery and development. Research has shown that this compound exhibits promising biological activities, including antifungal, antibacterial, and anticancer properties. For instance, studies have demonstrated that derivatives of 4-chloro-3,6-dimethylpyridazine can effectively inhibit the growth of various pathogenic fungi and bacteria, making them potential candidates for the development of new antimicrobial agents.

The anticancer potential of 4-chloro-3,6-dimethylpyridazine has also been explored. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. These findings suggest that 4-chloro-3,6-dimethylpyridazine and its derivatives could be valuable leads in the search for novel anticancer drugs. Further research is ongoing to optimize these compounds for improved efficacy and reduced toxicity.

Beyond its biological applications, 4-chloro-3,6-dimethylpyridazine is also used as a building block in the synthesis of other important chemicals. Its reactivity with various functional groups allows chemists to create complex molecules with tailored properties. For example, it can be used in the preparation of dyes, pigments, and polymers, contributing to advancements in materials science and industrial chemistry.

The synthesis of 4-chloro-3,6-dimethylpyridazine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include cyclization reactions of appropriate precursors followed by substitution or addition reactions to introduce the desired functional groups. Advances in catalytic methods have improved the efficiency and sustainability of these syntheses, making them more accessible for large-scale production.

In conclusion, 4-chloro-3,6-dimethylpyridazine (CAS No. 68206-05-3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and biological activities make it an important molecule for ongoing research in drug discovery, antimicrobial development, and materials science. As new studies continue to uncover its properties and applications, 4-chloro-3,6-dimethylpyridazine is poised to play a crucial role in advancing our understanding and utilization of organic chemistry.

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